molecular formula C9H12O2 B13468533 rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid

rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid

Cat. No.: B13468533
M. Wt: 152.19 g/mol
InChI Key: XPDDLZIGJLBBMJ-ZABIVDPXSA-N
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Description

rac-(1R,2S,5R,6S)-tricyclo[4200,2,5]octane-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps may include functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and continuous flow chemistry may offer scalable methods for its production in the future.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid
  • rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid

Uniqueness

rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2S,5R,6S)-tricyclo[4.2.0.02,5]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)7-3-6-4-1-2-5(4)8(6)7/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7?,8-/m0/s1

InChI Key

XPDDLZIGJLBBMJ-ZABIVDPXSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1[C@@H]3[C@H]2C(C3)C(=O)O

Canonical SMILES

C1CC2C1C3C2C(C3)C(=O)O

Origin of Product

United States

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